

A Comprehensive Technical Guide to the Identification of Aceclofenac EP Impurity E

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Compound of Interest		
Compound Name:	Aceclofenac ethyl ester	
Cat. No.:	B602129	Get Quote

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of Aceclofenac EP Impurity E. The document details its identity, analytical characterization data, and the experimental protocols for its identification and control, aligning with regulatory expectations.

Introduction to Aceclofenac and Impurity Profiling

Aceclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) derived from phenylacetic acid. It is effective in managing pain and inflammation associated with conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The therapeutic efficacy and safety of a drug substance are intrinsically linked to its purity. Regulatory bodies, including the European Pharmacopoeia (EP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs). Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that any potential impurities are identified, quantified, and controlled within acceptable limits.

Aceclofenac EP Impurity E is one of the specified impurities in the European Pharmacopoeia monograph for Aceclofenac. Understanding its chemical nature, formation, and analytical detection is crucial for quality control and regulatory compliance.

Identification and Chemical Profile of Impurity E

Aceclofenac EP Impurity E is a process-related impurity formed during the synthesis of Aceclofenac. It is the ethyl ester of the parent drug, Aceclofenac.

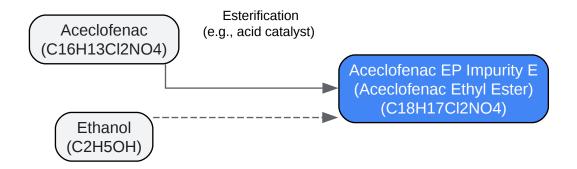


Table 1: Chemical Identification of Aceclofenac EP Impurity E

Parameter	Information
Systematic Name	Ethyl [[[2-[(2,6-dichlorophenyl) amino] phenyl] acetyl] oxy] acetate[1][2][3][4]
Synonyms	Aceclofenac Ethyl Ester[1][2][3], Ethyl aceclofenac[1]
CAS Number	139272-67-6[1][2][5]
Molecular Formula	C18H17Cl2NO4[1][2][6]
Molecular Weight	382.24 g/mol [1][2][6]
Chemical Structure	☑alt text

Formation Pathway

Impurity E is typically formed through the esterification of Aceclofenac with ethanol. This can occur during the manufacturing process if ethanol is used as a solvent or is present as an impurity in other raw materials, particularly under acidic conditions which can catalyze the reaction.



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Caption: Formation of Impurity E from Aceclofenac.

Analytical Characterization Data



The definitive identification of Aceclofenac EP Impurity E relies on chromatographic and spectroscopic techniques. While comprehensive spectral data is typically provided with the purchase of a certified reference standard, published data and pharmacopoeial methods provide the basis for its characterization.[7][8]

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Aceclofenac and its impurities. The European Pharmacopoeia outlines a specific gradient HPLC method for this purpose.

Table 2: Chromatographic Parameters (Based on European Pharmacopoeia)

Parameter	Value
Method	Liquid Chromatography (LC)[9]
Column	Octadecylsilyl silica gel for chromatography (C18)
Relative Retention Time (RRT)	Approx. 3.3 (relative to Aceclofenac)[9]
Limit	Not more than 0.2%[9]

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the impurity.

Table 3: Spectroscopic Data for Aceclofenac EP Impurity E



Technique	Data
Infrared (IR) Spectroscopy	IR (KBr, cm ⁻¹): 3373.29 (N-H str), 3010.67 (C-H str), 1745.46 (C=O str), 1508.23, 1456.16 (C=C str-ar), 1207.3[10]
Mass Spectrometry (MS)	Expected [M+H] ⁺ ≈ 382.05
¹ H Nuclear Magnetic Resonance (NMR)	¹ H-NMR spectra will show characteristic signals for the ethyl group (a triplet and a quartet) in addition to the signals corresponding to the Aceclofenac backbone.

Note: Detailed MS and NMR data should be confirmed using a certified reference standard.

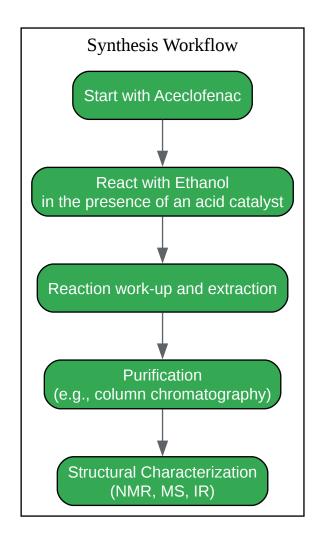
Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible identification and quantification of Impurity E.

Synthesis of Reference Standard

A reference standard for Impurity E can be synthesized for analytical method development and validation.[10][11]





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